Physicochemical properties of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL
Physicochemical properties of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL
An In-Depth Technical Guide to the Physicochemical Properties of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol
Authored By: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its properties is paramount for predicting its behavior in biological systems and for the development of robust analytical methods. This document outlines the theoretical basis for its key physicochemical parameters, provides detailed, field-proven experimental protocols for their determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Introduction and Molecular Structure
1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is an amino alcohol derivative with a chiral center, suggesting potential for stereospecific interactions with biological targets. Its structure comprises a fluorinated and methylated phenyl ring attached to a propanol backbone that is substituted with an amino group. The presence of these functional groups—a hydroxyl group, an amino group, a fluoro substituent, and an aromatic ring—will dictate its solubility, acid-base properties, lipophilicity, and spectroscopic characteristics.
A precise understanding of these properties is critical for all stages of drug development, from initial screening and lead optimization to formulation and quality control. This guide serves as a foundational resource for researchers initiating work with this compound.
Figure 1: Chemical Structure of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol
Predicted Physicochemical Properties
While experimental data for this specific molecule is not yet publicly available, we can predict its key physicochemical properties based on its structural similarity to other known compounds and fundamental chemical principles. The following table summarizes these predicted properties.
| Property | Predicted Value | Rationale and Key Influencing Factors |
| Molecular Formula | C₁₀H₁₄FNO | Based on the chemical structure. |
| Molecular Weight | ~183.22 g/mol | Calculated from the molecular formula. |
| Melting Point | Solid at room temp. | The presence of polar amino and hydroxyl groups, and the aromatic ring, will likely lead to a crystalline solid form. |
| Boiling Point | > 200 °C | The polar functional groups will result in strong intermolecular hydrogen bonding, leading to a relatively high boiling point. |
| Water Solubility | Moderately Soluble | The amino and hydroxyl groups will contribute to water solubility through hydrogen bonding. However, the substituted phenyl ring is hydrophobic and will limit overall solubility. Solubility is expected to be pH-dependent. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This value predicts the lipophilicity of the compound. The methyl group and the phenyl ring increase lipophilicity, while the amino and hydroxyl groups decrease it. The fluoro group will have a modest increasing effect on logP. |
| pKa (Acid Dissociation Constant) | pKa₁ (amine) ~9-10; pKa₂ (alcohol) ~14-15 | The amino group is basic and will be protonated at physiological pH. The hydroxyl group is a very weak acid. |
Experimental Determination of Physicochemical Properties
The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol.
Melting Point Determination
Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a substance changes from a solid to a liquid state.
Methodology:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting range typically indicates high purity.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical compounds, solubility in aqueous and organic solvents is a critical parameter.
Methodology (Shake-Flask Method):
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An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at various pH values) in a sealed flask.
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The flask is agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
Figure 2: Workflow for Solubility Determination by the Shake-Flask Method.
Lipophilicity (logP) Determination
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
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A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
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The mixture is then centrifuged to separate the octanol and water layers.
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The concentration of the compound in each layer is determined by HPLC-UV.
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acid Dissociation Constant (pKa) Determination
Principle: The pKa is a measure of the strength of an acid in solution. For a compound with an amino group, the pKa of its conjugate acid is a critical determinant of its ionization state at different pH values.
Methodology (Potentiometric Titration):
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A solution of the compound in water is prepared.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
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The pKa is determined from the half-equivalence point of the titration curve.
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methine protons, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.[2][3]
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
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¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom, and its coupling to adjacent protons will provide further structural confirmation.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Absorptions:
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O-H stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H stretch: A medium intensity band (or two bands for a primary amine) around 3300-3500 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.
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C=C stretch (aromatic): Bands around 1450-1600 cm⁻¹.
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C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Results:
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Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ~184.23.
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Fragmentation Pattern: The fragmentation pattern can provide further structural information. For example, loss of water or the amino group may be observed.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol. By following the detailed experimental protocols and considering the theoretical predictions outlined herein, researchers can generate the high-quality data necessary to advance the study of this promising compound in the fields of medicinal chemistry and drug development. The self-validating nature of these methods ensures the integrity and reliability of the obtained results, forming a solid foundation for future research endeavors.
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Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Available from: [Link]
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SIELC Technologies. 1-Amino-2-propanol. Available from: [Link]
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U.S. Occupational Safety and Health Administration. 2-AMINO-2-METHYL-1-PROPANOL (AMP). Available from: [Link]
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Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Available from: [Link]
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YouTube. NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Available from: [Link]
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